A Technical Guide to Ethyl bromoacetate-2-¹³C: Properties, Synthesis, and Applications
A Technical Guide to Ethyl bromoacetate-2-¹³C: Properties, Synthesis, and Applications
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl bromoacetate-2-¹³C is a stable isotope-labeled analog of ethyl bromoacetate, a versatile and reactive reagent in organic synthesis. The specific incorporation of a carbon-13 isotope at the C2 position (the α-carbon) transforms this compound from a standard alkylating agent into a powerful tool for mechanistic elucidation, metabolic tracking, and quantitative analysis in complex biological and chemical systems. Its primary value lies in its ability to introduce a traceable, NMR-active, and mass-distinguishable ethyl acetate moiety into a target molecule. This guide provides an in-depth overview of its chemical and physical properties, spectroscopic signature, synthesis, and critical applications in modern research and pharmaceutical development.
Section 1: Chemical and Physical Properties
Ethyl bromoacetate-2-¹³C is a clear, colorless liquid that shares most of its physical properties with its unlabeled counterpart but is distinguished by its isotopic composition.[1][2] The presence of the ¹³C isotope results in a molecular weight increase of approximately one atomic mass unit.
Table 1: Key Chemical and Physical Properties
| Property | Value | Source(s) |
| Chemical Formula | Br¹³CH₂CO₂C₂H₅ | |
| Molecular Weight | 167.99 g/mol | [3][4] |
| CAS Number | 85539-84-0 | [4] |
| Appearance | Clear, colorless oil/liquid | [1][2] |
| Boiling Point | 159 °C (lit.) | [1][5] |
| Density | 1.515 g/mL at 25 °C | |
| Refractive Index | n20/D 1.451 (lit.) | [1] |
| Flash Point | 48 °C (118.4 °F) - closed cup | [1] |
| Solubility | Soluble in chloroform, ethyl acetate, alcohol, benzene, ether. Insoluble in water. | [1][2] |
| Isotopic Purity | Typically ≥99 atom % ¹³C | |
| Chemical Purity | Typically ≥98% | [4][6] |
Section 2: Spectroscopic Characterization
The defining feature of Ethyl bromoacetate-2-¹³C is its unique spectroscopic signature, which is leveraged for tracking and quantification.
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Nuclear Magnetic Resonance (NMR) Spectroscopy :
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¹³C NMR : The spectrum is dominated by a strong signal for the enriched C2 carbon. The precise chemical shift is solvent-dependent but provides an unambiguous marker for the molecule.[3][7]
-
¹H NMR : The two protons attached to the ¹³C-labeled carbon (Br-¹³CH₂ -C=O) appear as a doublet due to the strong one-bond coupling (¹J_CH) with the ¹³C nucleus. This characteristic splitting pattern is a definitive indicator of successful incorporation and distinguishes the labeled position from all other protons in the molecule. The remaining ethyl group protons exhibit standard triplet and quartet patterns.[8]
-
-
Mass Spectrometry (MS) : The molecule exhibits a distinct M+1 mass shift compared to its unlabeled analog. Its monoisotopic mass is 166.96630 Da.[3] This mass difference allows for clear differentiation in MS-based assays, making it an ideal internal standard for quantitative studies or for tracking the metabolic fate of a drug candidate.
Section 3: Synthesis and Purification
The synthesis of Ethyl bromoacetate-2-¹³C relies on standard esterification chemistry, with the critical distinction being the use of an isotopically labeled starting material. The most common and direct approach is the Fischer esterification of ¹³C-labeled bromoacetic acid.
Causality in Synthesis : The choice of an acid catalyst, such as sulfuric acid, is crucial as it protonates the carbonyl oxygen of the bromoacetic acid, rendering the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by ethanol.[9] Driving the equilibrium towards the product is achieved by using an excess of ethanol or by removing the water formed during the reaction.[10]
Caption: General synthesis workflow for Ethyl bromoacetate-2-¹³C.
Protocol: Synthesis via Fischer Esterification
-
Setup : To a round-bottomed flask equipped with a reflux condenser, add bromoacetic acid-2-¹³C (1.0 eq).
-
Reagents : Add absolute ethanol (10-20 eq) to the flask, followed by the slow, careful addition of concentrated sulfuric acid (0.1-0.2 eq) while cooling in an ice bath.
-
Reaction : Heat the mixture to reflux and maintain for 4-24 hours, monitoring the reaction progress by TLC or GC-MS.[9]
-
Workup : Cool the reaction mixture to room temperature. Carefully pour it over ice water and neutralize the excess acid with a saturated solution of sodium bicarbonate.
-
Extraction : Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) three times.
-
Drying & Concentration : Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification : Purify the resulting crude oil by distillation under reduced pressure to yield the final product.[9] This step is critical for removing unreacted starting materials and byproducts, ensuring high chemical purity.
Section 4: Key Applications in Scientific Research
The utility of Ethyl bromoacetate-2-¹³C stems from its function as a labeled alkylating agent. It is a cornerstone reagent for introducing a traceable two-carbon unit in various fields.
-
Mechanistic Studies : It is used as a tracer to follow the carbon backbone through complex reaction sequences, helping to validate or disprove proposed chemical mechanisms.
-
Drug Metabolism and Pharmacokinetics (DMPK) : In drug development, it can be used to synthesize ¹³C-labeled active pharmaceutical ingredients (APIs) or their metabolites.[11][12] When a labeled drug is administered in preclinical studies, its metabolic fate can be precisely tracked and quantified by LC-MS, distinguishing it from endogenous molecules.
-
Proteomics : As a potent alkylating agent, it can be used to modify specific amino acid residues (e.g., cysteine) in proteins.[13] The ¹³C label provides a signature for identifying and quantifying these modifications in mass spectrometry-based proteomics workflows.[6]
-
Organic Synthesis : It serves as a key building block in multi-step syntheses where isotopic labeling is required for downstream applications, such as in the preparation of internal standards for quantitative assays.[4][14] It is notably used in the Reformatsky reaction to form β-hydroxy esters.[15]
Caption: Logical relationships of Ethyl bromoacetate-2-¹³C applications.
Section 5: Handling, Storage, and Safety
Ethyl bromoacetate-2-¹³C is a hazardous substance and must be handled with extreme care by trained personnel in a well-ventilated chemical fume hood.[16][17]
Trustworthiness Through Self-Validation : The protocols for handling this compound are dictated by its inherent reactivity and toxicity. Adherence to these safety measures is a self-validating system; safe handling prevents exposure, validating the risk assessment, while failure to do so can have severe consequences.
Table 2: GHS Hazard Information
| Hazard Class | Code | Description | Source(s) |
| Flammable Liquids | H226 | Flammable liquid and vapour | |
| Acute Toxicity (Oral) | H300 | Fatal if swallowed | [3] |
| Acute Toxicity (Dermal) | H310 | Fatal in contact with skin | [3] |
| Acute Toxicity (Inhalation) | H330 | Fatal if inhaled | [3] |
Key Safety Precautions :
-
Personal Protective Equipment (PPE) : Wear chemical-resistant gloves, safety goggles with side shields, and a flame-retardant lab coat.[18]
-
Handling : Avoid contact with skin, eyes, and clothing.[17] Do not breathe vapors, which are lachrymatory (tear-inducing) and highly toxic.[2]
-
Storage : Store in a tightly closed container in a cool, dry, and well-ventilated area away from heat and sources of ignition.[16][17] Some suppliers recommend refrigeration under an inert atmosphere.[1]
-
Incompatibilities : Avoid strong acids, strong bases, and oxidizing agents.[16][18] The compound can be partially decomposed by water.[2]
References
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PubChem. (n.d.). Ethyl bromoacetate. National Center for Biotechnology Information. Retrieved from [Link][2]
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Organic Syntheses. (n.d.). Ethyl bromoacetate. Retrieved from [Link][10]
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Loba Chemie. (2016). ETHYL BROMOACETATE FOR SYNTHESIS MSDS. Retrieved from [Link][18]
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SpectraBase. (n.d.). (1-(C-13))-ETHYL-BROMOACETATE. Retrieved from [Link][19]
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Chemsrc. (n.d.). Ethyl bromoacetate-13C2. Retrieved from [Link][5]
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Pharmaffiliates. (n.d.). Ethyl Bromoacetate-13C, d2. Retrieved from [Link][11]
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SpectraBase. (n.d.). [2-(13)C]-ETHYL-BROMOACETATE. Retrieved from [Link][7]
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Ataman Kimya. (n.d.). ETHYL BROMOACETATE. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Unlocking Molecular Complexity: The Role of Ethyl Bromoacetate in Modern Organic Synthesis. Retrieved from [Link][12]
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Wikipedia. (n.d.). Ethyl bromoacetate. Retrieved from [Link][15]
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National Cancer Institute. (1996). Nomination Background: Ethyl bromoacetate (CASRN: 105-36-2). Retrieved from [Link][13]
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